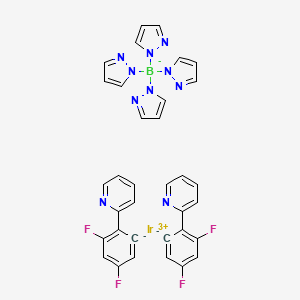

borate iridium(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Iridio(III) borato es un compuesto de coordinación que presenta iridio en el estado de oxidación +3, coordinado con ligandos borato. Este compuesto forma parte de una clase más amplia de complejos de iridio conocidos por sus propiedades fotofísicas y fotoquímicas únicas. Estas propiedades hacen que los compuestos de iridio(III) borato sean particularmente valiosos en diversas aplicaciones científicas e industriales, incluida la catálisis, los diodos orgánicos emisores de luz (OLED) y la investigación médica.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de compuestos de iridio(III) borato normalmente implica la reacción de precursores de iridio con ligandos borato en condiciones controladas. Un método común es la adición oxidativa de ligandos borato a complejos de iridio(III). Este proceso a menudo requiere el uso de disolventes como diclorometano o acetonitrilo y puede implicar calentamiento para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de compuestos de iridio(III) borato puede utilizar sistemas automatizados para la fusión de borato. Esto implica mezclar una muestra de polvo con un fundente de fusión dentro de un crisol de platino al 5% de oro, calentar a aproximadamente 1000 – 1150 °C con agitación hasta que se complete la reacción y la disolución para formar un vidrio fundido homogéneo . Este método garantiza alta pureza y consistencia en el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Los compuestos de iridio(III) borato sufren diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción también pueden ocurrir, donde el centro de iridio se reduce, a menudo dando lugar a cambios en el entorno de coordinación.

Sustitución: Las reacciones de sustitución de ligandos son comunes, donde un ligando en la esfera de coordinación es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen yoduro de perfluorobencilo, monóxido de carbono y fosfinas como PMe3. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la adición oxidativa de yoduro de perfluorobencilo a complejos de iridio(III) borato puede producir productos como TpIr(CF2C6F5)(CO)I .

Aplicaciones Científicas De Investigación

Los compuestos de iridio(III) borato tienen una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de los compuestos de iridio(III) borato a menudo implica la generación de especies reactivas de oxígeno (ROS) a través de procesos fotodinámicos. Al exponerse a la luz, estos compuestos pueden sufrir un cruce intersistema para producir estados excitados tripletes, que luego interactúan con el oxígeno molecular para generar oxígeno singlete y otros ROS . Estos ROS pueden inducir estrés oxidativo en las células, lo que lleva a la muerte celular, lo cual es particularmente útil en la terapia contra el cáncer .

Comparación Con Compuestos Similares

Compuestos Similares

Complejos de Iridio(III) Ciclometalados: Estos compuestos comparten propiedades fotofísicas similares y se utilizan en aplicaciones similares, como OLED e investigación anticancerígena.

Complejos de Carbeno de Cobalto(III): Estos complejos tienen estructuras de estado excitado electrónico similares a los compuestos de iridio(III) ciclometalados y se exploran por sus propiedades fotofísicas y fotoquímicas.

Singularidad

Los compuestos de iridio(III) borato son únicos debido a su entorno de coordinación específico y la presencia de ligandos borato, que pueden mejorar su estabilidad y reactividad. Además, la capacidad de generar ROS bajo exposición a la luz los hace particularmente valiosos en la terapia fotodinámica .

Propiedades

Fórmula molecular |

C34H24BF4IrN10 |

|---|---|

Peso molecular |

851.6 g/mol |

Nombre IUPAC |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |

Clave InChI |

JNXGRNJTEKQFND-UHFFFAOYSA-N |

SMILES canónico |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)

![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)